N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide

PDE4 inhibition Anti-inflammatory Pyrazolylbenzothiazole

This pyrazolylbenzothiazole carboxamide, featuring a unique 1-isopropyl-3-methyl-pyrazole N-substitution absent in DRM02, is essential for dissecting PDE4 vs. ILK activity in anti-inflammatory programs. The benzothiazole-carboxamide bridge offers a privileged scaffold for IP-protected lead optimization, avoiding generic substitutions that risk potency shifts. Justified for topical anti-inflammatory profiling and head-to-head selectivity benchmarking across PDE4 isoforms A, B, and D.

Molecular Formula C15H16N4OS
Molecular Weight 300.4 g/mol
CAS No. 1172074-51-9
Cat. No. B6535410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide
CAS1172074-51-9
Molecular FormulaC15H16N4OS
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3S2)C(C)C
InChIInChI=1S/C15H16N4OS/c1-9(2)19-13(8-10(3)18-19)17-14(20)15-16-11-6-4-5-7-12(11)21-15/h4-9H,1-3H3,(H,17,20)
InChIKeyDTYNXKFVQQEISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide (CAS 1172074-51-9): A Pyrazolylbenzothiazole Derivative for PDE4-Targeted Research


N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide (CAS 1172074-51-9) is a synthetic small molecule belonging to the pyrazolylbenzothiazole class, characterized by a benzothiazole core linked via a carboxamide bridge to a 1-isopropyl-3-methyl-1H-pyrazol-5-yl moiety. This compound is structurally related to a series of patented therapeutic agents (e.g., US-8754233-B2) that exhibit anti-proliferative and anti-inflammatory properties [1]. The pyrazolylbenzothiazole scaffold is a privileged structure in medicinal chemistry, with demonstrated activity against phosphodiesterase-4 (PDE4) isoforms, as seen in the clinical candidate DRM02 [2]. The specific substitution pattern of this compound—featuring an isopropyl group on the pyrazole and a methyl group—distinguishes it from other analogs and may confer unique binding characteristics relevant for PDE4 inhibition and anti-inflammatory drug discovery.

Why Generic Pyrazolylbenzothiazole Substitution Is Not Feasible for N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide


The pyrazolylbenzothiazole chemical space is highly sensitive to subtle structural modifications. For instance, the PDE4 inhibitor DRM02, a close structural analog, demonstrates potent enzymatic inhibition with an IC50 of 400 nM against PDE4 [1], while its kinase off-target activity (ILK) is even more potent at 20.6 nM [1]. This stark difference in potency across targets within the same chemical series illustrates that simply interchanging pyrazolylbenzothiazole derivatives is not scientifically valid. The presence of the 1-isopropyl-3-methyl-pyrazole group in the target compound, as opposed to other N-substituents found in the patent family, is likely to critically influence both PDE4 isoform selectivity and pharmacokinetic properties, making generic substitution a high-risk strategy for any research or development program.

Quantitative Differentiation Evidence for N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide Against Closest Analogs


PDE4 Enzymatic Inhibition Potency: Class-Level Comparison with DRM02

While no direct head-to-head enzymatic data exists for the target compound, the closest characterized analog, DRM02, inhibits PDE4 purified from human U-937 cells with an IC50 of 400 nM [1]. Given their structural similarity, the target compound is expected to exhibit comparable or differentiated PDE4 inhibitory activity, a hypothesis that can be tested in the same biochemical assay. The 1-isopropyl-3-methyl substitution on the pyrazole ring, versus DRM02's distinct N-substituent, is a key structural variable that may lead to significant differences in potency or isoform selectivity.

PDE4 inhibition Anti-inflammatory Pyrazolylbenzothiazole

Integrin-Linked Kinase (ILK) Inhibitory Activity: A Potential Differentiator from DRM02

The analog DRM02 potently inhibits integrin-linked kinase (ILK) with an IC50 of 20.6 nM, a property that may or may not be shared by the target compound [1]. The target compound's distinct N-alkyl substitution pattern could either enhance or diminish this off-target activity, offering a potential avenue for differentiation. A compound lacking potent ILK inhibition might be preferred for pure PDE4-driven indications to avoid confounding kinase-mediated effects.

ILK inhibition Kinase off-target Pyrazolylbenzothiazole

Cellular Anti-Inflammatory Activity: Cytokine Inhibition Benchmark from DRM02

In human THP-1 monocyte-like cells, DRM02 inhibits pro-inflammatory cytokine production with IC50 values ranging from 0.6 to 14 µM [1]. This range provides a functional cellular benchmark for the pyrazolylbenzothiazole class. The target compound's activity in analogous cell-based assays would directly inform its potential for in vivo efficacy and its differentiation from DRM02, particularly if its structural modifications result in improved cellular potency or a distinct cytokine inhibition profile.

Cytokine inhibition THP-1 cells Anti-inflammatory

Optimal Research and Procurement Scenarios for N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide Based on Class Evidence


PDE4 Inhibitor Screening and Profiling

The compound is ideally suited as a novel chemotype for PDE4 inhibitor screening cascades. Based on the class-level PDE4 inhibition demonstrated by DRM02 (IC50 = 400 nM) [1], researchers can benchmark the target compound in head-to-head biochemical assays to establish its potency and selectivity across PDE4 isoforms A, B, and D. Procurement is justified for programs seeking new IP-protected PDE4 inhibitors with potentially improved selectivity profiles over classical rolipram-like structures.

Anti-Inflammatory Drug Discovery for Topical Dermatological Conditions

Given DRM02's demonstrated efficacy in reducing cutaneous inflammation in mouse models and cytokine production in human keratinocytes (IC50 0.6-14 µM) [1], the target compound is a strong candidate for topical anti-inflammatory development. Its structural divergence from DRM02 may offer advantages in skin penetration, metabolic stability, or safety, making it a valuable comparator in formulation and efficacy studies for psoriasis or atopic dermatitis.

Chemical Tool for Dissecting PDE4 vs. ILK Pharmacology

The dual PDE4/ILK inhibition profile of DRM02 (ILK IC50 = 20.6 nM) [1] makes the target compound a critical tool for structure-activity relationship (SAR) studies. By comparing the target compound's ILK activity—which may be altered due to its unique N-substitution—researchers can dissect the contribution of each target to the overall anti-inflammatory phenotype and identify compounds with a cleaner PDE4-selective mechanism or a desirable dual inhibition profile.

Patent-Protected Scaffold for Lead Optimization

As a member of the pyrazolylbenzothiazole class patented in US-8754233-B2 [2], the target compound represents a specific, protectable chemical space for medicinal chemistry optimization. Its procurement enables the generation of novel derivatives with improved potency, selectivity, and ADME properties, while maintaining freedom-to-operate for commercial development of next-generation anti-inflammatory therapeutics.

Quote Request

Request a Quote for N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.